molecular formula C10H6ClF3N4O B2956066 4-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(1H)-pyrimidinone CAS No. 338420-22-7

4-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(1H)-pyrimidinone

Cat. No.: B2956066
CAS No.: 338420-22-7
M. Wt: 290.63
InChI Key: YUVWQGAGIKXRRG-UHFFFAOYSA-N
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Description

4-Amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(1H)-pyrimidinone is a heterocyclic compound featuring a pyrimidinone core substituted with an amino group at position 4 and a 3-chloro-5-(trifluoromethyl)pyridinyl group at position 1 (Figure 1). The pyrimidinone ring (a six-membered aromatic system with two nitrogen atoms and a ketone group) provides a versatile scaffold for chemical modifications, while the pyridinyl substituent introduces halogenated and trifluoromethyl groups known to enhance lipophilicity and metabolic stability.

Synthesis protocols for analogous compounds often involve coupling reactions between pyridinyl derivatives and functionalized pyrimidinones, as seen in and . Computational studies of related pyrimidinones highlight favorable physicochemical properties, such as drug-like solubility and bioavailability (e.g., ) .

Properties

IUPAC Name

4-amino-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N4O/c11-6-3-5(10(12,13)14)4-16-8(6)18-2-1-7(15)17-9(18)19/h1-4H,(H2,15,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVWQGAGIKXRRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(1H)-pyrimidinone, with the CAS number 338420-22-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound features a unique chemical structure that may confer various pharmacological properties, particularly in the fields of oncology and virology.

  • Molecular Formula : C₁₀H₆ClF₃N₄O
  • Molecular Weight : 290.63 g/mol
  • Purity : >90%
  • Melting Point : Not specified in available literature

Biological Activity Overview

Research indicates that this compound may possess various biological activities, including:

  • Antitumor Activity : The compound has shown promise as an inhibitor in cancer cell lines.
  • Antiviral Properties : Similar compounds have been studied for their ability to inhibit viral replication.

Antitumor Activity

Several studies have explored the antitumor effects of pyrimidine derivatives. For instance, compounds similar to this compound have been tested for their efficacy against various cancer types.

Case Study: Inhibition of Tumor Growth

A notable study highlighted the use of pyrimidine derivatives in inhibiting tumor growth in mouse models of colon cancer. The specific IC50 values (the concentration required to inhibit 50% of the target) for related compounds were reported as follows:

CompoundTargetIC50 Value (nM)
CFI-400945HCT116 Colon Cancer<10
Compound AMultiple Myeloma640
Compound BFGFR1 Inhibition30.2

These results suggest that modifications at the C5 position of pyrimidine can significantly enhance biological activity against cancer cells .

Antiviral Activity

The antiviral potential of similar pyrimidine derivatives has been documented, particularly their role as nucleoside analogues. These compounds can interfere with viral replication by incorporating into viral DNA, leading to chain termination.

The mechanism involves:

  • Uptake by nucleoside transporters (NTs).
  • Phosphorylation to form nucleotide analogues.
  • Incorporation into viral DNA, inhibiting replication.

For instance, studies on related compounds have shown effective inhibition against HIV and other viruses .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this class of compounds. Modifications at specific positions on the pyrimidine ring can lead to enhanced potency and selectivity:

PositionModificationEffect
C5TrifluoromethylIncreased lipophilicity and potency
C6ChlorineEnhanced interaction with target enzymes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1. Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Notable Properties/Applications Evidence ID
Target Compound : 4-Amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(1H)-pyrimidinone Pyrimidinone - 4-Amino
- 3-Chloro-5-(trifluoromethyl)pyridinyl
C₁₀H₇ClF₃N₄O 307.64 Potential agrochemical/medicinal scaffold
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-tetrahydro-4(1H)-pyridinone Tetrahydro-pyridinone - 3-Chloro-5-(trifluoromethyl)pyridinyl
- Saturated pyridinone ring
C₁₁H₁₀ClF₃N₂O 294.66 Enhanced stability due to saturation
1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4(1H)-pyridinone Pyridinone - Amino-linked pyridinyl
- 3-Chloro-5-(trifluoromethyl) substituent
C₁₁H₇ClF₃N₃O 289.64 Altered H-bonding capacity vs. pyrimidinone
3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-6,7,8-trifluoro-4(1H)-quinolinone Quinolinone - Trifluoromethylpyridinyl
- Multiple fluorine atoms on quinolinone
C₁₅H₅ClF₆N₂O 396.66 Increased lipophilicity; possible pesticidal use
4-Amino-5-fluoro-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-2(1H)-pyrimidinone Pyrimidinone - 5-Fluoro
- Sugar-like dioxolane substituent
C₉H₁₁FN₂O₅ 246.20 Improved solubility via polar dioxolane
4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone Pyridazinone - 4-Chloro-5-methylamino
- Trifluoromethylphenyl
C₁₂H₁₀ClF₃N₃O 316.68 Pyridazinone core alters electronic properties

Key Structural and Functional Insights

Core Heterocycle Influence: The pyrimidinone core (target compound) offers a balance of aromaticity and polarity, facilitating interactions with biological targets . In contrast, quinolinone () and pyridazinone () cores introduce larger aromatic systems or additional nitrogen atoms, which may shift binding affinities or metabolic pathways . Tetrahydro-pyridinone () has a saturated ring, improving stability but reducing aromatic conjugation, which could limit π-π stacking interactions .

Fluorine atoms (e.g., in and ) increase metabolic stability and lipophilicity, critical for pesticidal activity (e.g., fluopicolide in ) . Sugar-like dioxolane () or tetrahydrofuran () moieties improve aqueous solubility, favoring oral bioavailability in drug candidates .

Pyrimidinones with sugar moieties (e.g., and ) show anticancer activity, implying that the target compound could serve as a scaffold for antitumor agents if modified .

Q & A

Q. What are the optimal synthetic routes for 4-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(1H)-pyrimidinone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound involves multi-step protocols, often leveraging nucleophilic substitution and coupling reactions. Key intermediates include 3-chloro-5-(trifluoromethyl)-2-pyridine derivatives, as seen in fungicide syntheses (e.g., ). A typical approach involves:

  • Step 1: Reacting 3-chloro-5-(trifluoromethyl)-2-pyridine with a pyrimidinone precursor under basic conditions (e.g., sodium hydroxide) with catalysts like Pd or Cu for cross-coupling .
  • Step 2: Purification via column chromatography and recrystallization.
    Optimization Variables:
  • Catalysts: Pd(PPh₃)₄ for Suzuki-Miyaura coupling ().
  • Solvents: Polar aprotic solvents (DMF, acetonitrile) enhance reactivity .
  • Temperature: Controlled heating (60–80°C) improves yield while minimizing side reactions .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR: Resolve aromatic protons (pyridinyl/pyrimidinone rings) and confirm substituent positions. For example, the trifluoromethyl group shows distinct ¹⁹F NMR shifts .
  • HRMS: Validates molecular weight (e.g., [M+H]⁺ at m/z 307.05) .
  • X-ray Crystallography: Determines absolute configuration and hydrogen-bonding patterns (e.g., for related pyrimidinones).
    Key Data Table:
TechniqueParameters ObservedReference
¹H NMR (400 MHz)δ 8.5–8.7 (pyridinyl H), δ 6.2 (pyrimidinone NH₂)
HRMSCalculated: 307.05; Found: 307.06

Q. How does the compound’s solubility profile influence its application in biological assays?

Methodological Answer:

  • Solubility: Limited in water but soluble in DMSO or acetonitrile (). Pre-formulation studies recommend:
    • Stock Solutions: Prepare in DMSO (<1% final concentration to avoid cytotoxicity).
    • Bioassays: Use surfactants (e.g., Tween-80) for in vitro studies .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

  • Docking Studies: Use software (AutoDock, Schrödinger) to simulate binding to fungal cytochrome P450 or kinase targets (e.g., ERK1/2 in ).
  • QSAR Models: Correlate substituent modifications (e.g., Cl vs. F) with antifungal activity ().
    Case Study: Fluopyram () shares the 3-chloro-5-(trifluoromethyl)pyridine motif; its SAR data can guide analog design .

Q. What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Assay Standardization: Control variables like fungal strain (e.g., Fusarium virguliforme in ), pH, and incubation time.
  • Purity Validation: Use HPLC (>95% purity) to eliminate confounding impurities ().
  • Meta-Analysis: Compare datasets from fungicidal () vs. anticancer () studies to identify context-dependent mechanisms.

Q. What are the challenges in synthesizing analogs with modified substituents?

Methodological Answer:

  • Steric Effects: Bulky substituents (e.g., ethyl, phenyl) hinder cyclization ().
  • Electron-Withdrawing Groups: Trifluoromethyl enhances stability but complicates nucleophilic substitution ().
    Synthetic Workflow:

Intermediate Screening: Test halogenated pyridines (e.g., 3-bromo-5-CF₃-pyridine) for reactivity .

Protecting Groups: Use Boc for amino protection during coupling .

Data Contradiction Analysis

Q. How to address discrepancies in reported fungicidal efficacy?

Methodological Answer:

  • Mechanistic Studies: Compare target inhibition (e.g., succinate dehydrogenase in vs. chitin synthase).
  • Resistance Profiling: Assess mutations in fungal strains (e.g., ’s fluopicolide resistance data).

Q. Conflicting solubility data in polar vs. nonpolar solvents

  • Resolution: Use Hansen solubility parameters (HSPiP software) to model solvent compatibility. For example, chlorinated solvents (CHCl₃) may improve solubility for crystallography ().

Methodological Innovations

Q. Metabolomic profiling of the compound’s degradation pathways

  • LC-MS/MS: Identify metabolites in soil/plant models ().
  • Isotope Labeling: Track trifluoromethyl group stability using ¹⁸O/²H .

Q. Advanced structural dynamics via in situ X-ray diffraction

  • Time-Resolved Crystallography: Monitor conformational changes during target binding (e.g., ERK inhibition in ).

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